molecular formula C31H28N2O B1296024 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 37123-09-4

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1296024
CAS RN: 37123-09-4
M. Wt: 444.6 g/mol
InChI Key: ITTQAMYBEGYMAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives has been achieved through different methods. One study reports the synthesis of novel azines with potential antibacterial properties . Another paper describes the synthesis of N-acyl derivatives of the compound, providing insights into the structural characterization and conformational preferences . Additionally, a study mentions the synthesis of carbethoxy derivatives and other related compounds, contributing to the understanding of their chemical shifts and spectral assignments . A microwave-assisted synthesis method has also been developed, which offers advantages such as the absence of catalysts, accelerated reaction rates, high yields, simplicity, and eco-friendliness .

Molecular Structure Analysis

The molecular structure and stereochemistry of these compounds have been extensively studied. NMR spectral data suggest that the N-acyl derivatives prefer to exist in a twin-chair conformation with partial flattening at the amide nitrogen end, which helps to avoid A1,3-strain with coplanar acyl groups . The X-ray crystal structure of one of the N-dichloroacetyl derivatives supports this twin-chair conformation in the solid state .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that lead to the formation of the bicyclic structure. The papers provided do not detail specific reaction mechanisms but focus on the synthesis and characterization of the final products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives are inferred from their structural data and antibacterial activity. The spectral data, including IR, 1D, and 2D NMR, provide information on the conformation and electronic environment of the compounds . The antibacterial activity of these compounds has been evaluated against various bacterial strains, indicating their potential as antibacterial agents .

properties

IUPAC Name

2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTQAMYBEGYMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298279
Record name 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

CAS RN

37123-09-4
Record name NSC122140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 2
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 3
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 4
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 5
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Reactant of Route 6
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Citations

For This Compound
11
Citations
S Natarajan, R Mathews - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C31H27N3O2, the two piperidine rings fused to each other each adopt a slightly distorted chair conformation. The phenyl rings on the N-unsubstituted piperidine …
Number of citations: 12 scripts.iucr.org
V Vijayakumar… - Magnetic Resonance in …, 2005 - Wiley Online Library
Carbethoxy‐2,4,6,8‐tetraaryl‐3,7‐diazabicyclo[3.3.1] nonan‐9‐ones (1, 2) were synthesized and their 1 H and 13 C NMR data are reported. Chemical shifts and spectral assignments …
W Seebacher, R Weis, R Saf, F Belaj - … Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C24H18N2, is the first structural example containing the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment. It was synthesized from 2,4,6,8-tetraphenyl-3,7-…
Number of citations: 3 scripts.iucr.org
GL Balaji, S Sarveswari, V Vijayakumar - Research on Chemical …, 2015 - Springer
4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones are synthesized and reduced into its 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ols (6a–m) with NaBH 4 in methanol (2v…
Number of citations: 10 link.springer.com
C Sakthivel, R Jeyaraman - Acta Crystallographica Section C: Crystal …, 2010 - scripts.iucr.org
The crystal structures of 7-benzoyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonane, C38H33NOS, (I), and r-2,c-4,t-6,t-8-tetraphenyl-7-phenylacetyl-3-thia-7-azabicyclo[3.3.1]…
Number of citations: 6 scripts.iucr.org
M Subha Nandhini, RV Krishnakumar… - … Section E: Structure …, 2002 - scripts.iucr.org
In the molecule of the title compound, C32H28N2O, two of the four phenyl substituents occupy axial and the other two occupy equatorial positions relative to their respective C5N rings …
Number of citations: 11 scripts.iucr.org
T Ravindran, R Jeyaraman, RW Murray… - The Journal of Organic …, 1991 - ACS Publications
The stereochemistry of a series of JV-nitroso-r-2, c-6-diphenylpiperidin-4-ones (10-15) and JV-nitroso-r-2, c-6-diphenylpiperidines (16—18) in solution has been investigated by NMR, …
Number of citations: 90 pubs.acs.org
P Laavanya, K Panchanatheswaran… - … Section E: Structure …, 2001 - scripts.iucr.org
The single-crystal X-ray diffraction study of the title molecule [alternative name: N(2)-acetyl-1,3-diphenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine], C26H22N2O, confirms that it is a 1…
Number of citations: 3 scripts.iucr.org
B Sivakumar, K SethuSankar… - … Section C: Crystal …, 2003 - scripts.iucr.org
The title compound, C24H19N3O, crystallizes in the centrosymmetric space group P21/a with one molecule in the asymmetric unit. The tetrahydropyridine ring has a boat conformation. …
Number of citations: 5 scripts.iucr.org
C Schlicker, G Boanca, M Lakshminarasimhan… - Aging (Albany …, 2011 - ncbi.nlm.nih.gov
Sirtuins are NAD+-dependent protein deacetylases regulating metabolism, stress responses, and aging processes. Mammalia possess seven Sirtuin isoforms, Sirt1-7, which differ in …
Number of citations: 65 www.ncbi.nlm.nih.gov

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